![molecular formula C16H14ClN3 B2360805 3-(4-氯苯基)-5-甲基-7,8-二氢-6H-环戊[e]吡唑并[1,5-a]嘧啶 CAS No. 866018-11-3](/img/structure/B2360805.png)
3-(4-氯苯基)-5-甲基-7,8-二氢-6H-环戊[e]吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H14ClN3 and its molecular weight is 283.76. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
吡唑并[1,5-a]嘧啶骨架是具有潜在抗癌特性的化合物中的一个突出特征。具体而言,该化合物的衍生物已被研究用于其对各种癌细胞系的细胞毒活性,包括 MCF-7(乳腺癌)、HCT-116(结肠癌)和 HepG-2(肝细胞癌)。 这些化合物已显示出令人鼓舞的结果,其中一些化合物表现出纳摩尔范围内的 IC50 值,表明对癌细胞增殖具有强烈的抑制效果 .
CDK2 抑制
具有吡唑并[1,5-a]嘧啶核心结构的化合物已被设计为新型 CDK2 抑制剂。CDK2 是细胞周期调节中的一种关键酶,其抑制是癌症治疗的一种靶向方法。 这些抑制剂旨在选择性地靶向肿瘤细胞,有可能在癌症治疗方面取得进展 .
分子对接和药物设计
吡唑并[1,5-a]嘧啶衍生物已接受分子对接模拟,以评估它们与 CDK2 活性位点的匹配程度。此过程对于药物设计至关重要,因为它有助于预测潜在药物候选物的结合亲和力和功效。 模拟已证实这些化合物具有良好的匹配性,表明它们作为 CDK2 抑制剂的可行性 .
药代动力学研究
已对这些化合物进行了体外 ADMET(吸收、分布、代谢、排泄和毒性)研究,以预测其药代动力学特性。 这些研究对于了解化合物的药物相似性和其作为治疗剂的潜力至关重要 .
酶活性调节
这些化合物已被研究其调节酶活性的能力。 酶功能的改变会导致生物途径的重大变化,这是开发各种疾病治疗方法的宝贵特性 .
作用机制
Target of Action
The primary target of 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is facilitated by the compound’s good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting cell proliferation .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Additionally, it has been observed to induce apoptosis within HCT cells .
生化分析
Biochemical Properties
3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound binds in the ATP adenine region of CDK2, which is crucial for its inhibitory activity .
Cellular Effects
The compound has shown significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also been found to induce apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It inhibits CDK2, which is responsible for phosphorylation of key components for cell proliferation . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
属性
IUPAC Name |
10-(4-chlorophenyl)-7-methyl-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-13-3-2-4-15(13)20-16(19-10)14(9-18-20)11-5-7-12(17)8-6-11/h5-9H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFMWIRVZAQPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCC3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
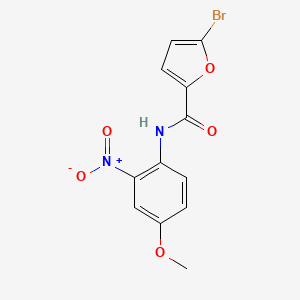
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2360724.png)
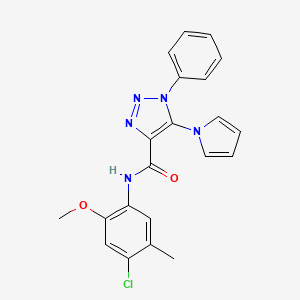
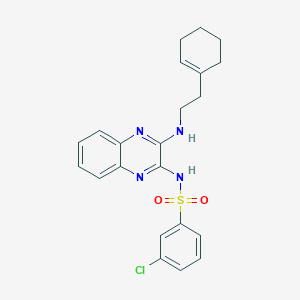
![(E)-N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360729.png)


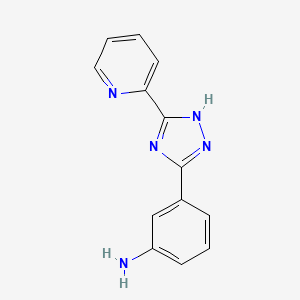

![5-(6-methylpyridazin-3-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2360738.png)


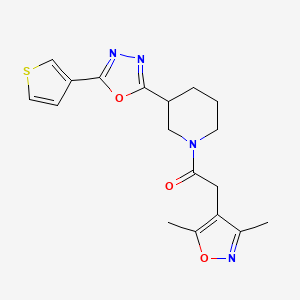
![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/new.no-structure.jpg)
